Benzeneethanamine, N-hydroxy-
Overview
Description
. It is a derivative of hydroxylamine and is characterized by the presence of a hydroxyl group attached to the nitrogen atom of the ethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzeneethanamine, N-hydroxy-, can be synthesized through various methods. One common synthetic route involves the reaction of benzylamine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields N,N-dibenzylhydroxylamine as the primary product .
Industrial Production Methods
Industrial production of Benzeneethanamine, N-hydroxy-, often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, N-hydroxy-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of Benzeneethanamine, N-hydroxy-, can yield primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Benzeneethanamine, N-hydroxy-, has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzeneethanamine, N-hydroxy-, involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A structurally similar compound with a primary amine group.
N,N-Dibenzylhydroxylamine: Another derivative of hydroxylamine with similar properties.
Benzylamine: A simpler amine with a benzyl group attached to the nitrogen atom
Uniqueness
Benzeneethanamine, N-hydroxy-, is unique due to the presence of both benzyl and hydroxyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-phenylethyl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-9-7-6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXMJJSIJDMYJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185954 | |
Record name | 1-Hydroxylamino-2-phenylethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3217-93-4 | |
Record name | 1-Hydroxylamino-2-phenylethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003217934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxylamino-2-phenylethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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